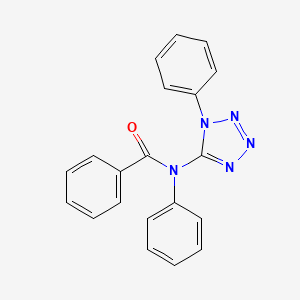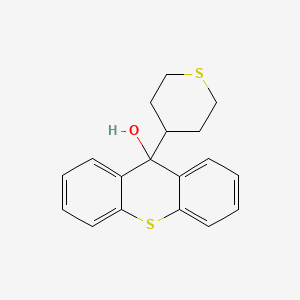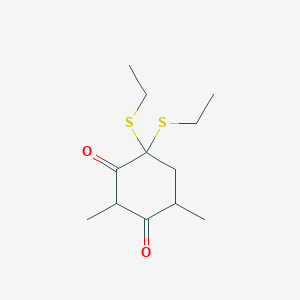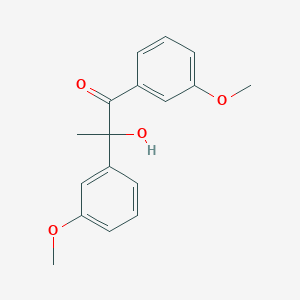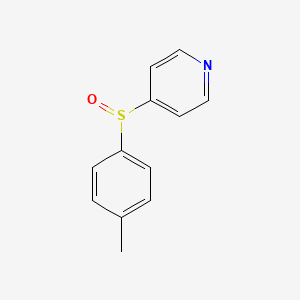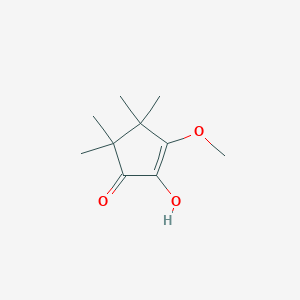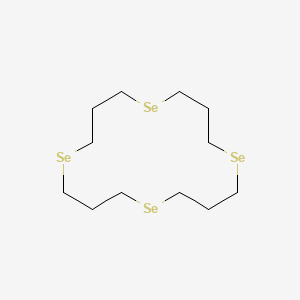
1,5,9,13-Tetraselenacyclohexadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,5,9,13-Tetraselenacyclohexadecane is a macrocyclic selenoether compound. It is a 16-membered ring containing four selenium atoms, which gives it unique chemical properties. This compound is of interest in various fields of chemistry due to its ability to form stable complexes with transition metals.
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5,9,13-Tetraselenacyclohexadecane can be synthesized by reacting nickel(II) halides (such as NiCl₂, NiBr₂, or NiI₂) with the macrocyclic ligand under anhydrous conditions in n-butanol . The reaction typically yields trans-[NiX₂(this compound)] complexes. The reaction conditions involve maintaining an anhydrous environment to prevent hydrolysis and using n-butanol as the solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the synthesis in a laboratory setting provides a basis for potential scale-up. The key factors would include maintaining anhydrous conditions and optimizing the reaction parameters for larger-scale production.
Chemical Reactions Analysis
Types of Reactions
1,5,9,13-Tetraselenacyclohexadecane primarily undergoes complexation reactions with transition metals. These reactions can be categorized as coordination reactions where the selenium atoms in the macrocycle coordinate with metal centers.
Common Reagents and Conditions
Reagents: Transition metal halides (e.g., NiCl₂, CoCl₂, RhCl₃)
Major Products
The major products of these reactions are metal complexes such as trans-[NiX₂(this compound)] and similar complexes with cobalt, rhodium, and iridium .
Scientific Research Applications
1,5,9,13-Tetraselenacyclohexadecane has several applications in scientific research:
Chemistry: Used in the synthesis of metal complexes for studying coordination chemistry and ligand field effects.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable complexes with metals.
Industry: Potential use in catalysis and materials science due to its unique coordination properties.
Mechanism of Action
The mechanism by which 1,5,9,13-tetraselenacyclohexadecane exerts its effects is primarily through coordination with metal centers. The selenium atoms in the macrocycle act as donor atoms, forming stable complexes with transition metals. This coordination can influence the electronic properties of the metal center, making it useful for various applications in catalysis and materials science .
Comparison with Similar Compounds
Similar Compounds
1,5,9,13-Tetrathiacyclohexadecane: A sulfur analog of 1,5,9,13-tetraselenacyclohexadecane, where selenium atoms are replaced by sulfur atoms.
1,5-Diselenacyclooctane: A smaller macrocyclic selenoether with only two selenium atoms.
Uniqueness
This compound is unique due to its larger ring size and the presence of four selenium atoms, which provide distinct coordination chemistry compared to its sulfur analogs and smaller selenoether compounds. The larger ring size allows for the formation of more stable and diverse metal complexes, making it valuable for various applications in chemistry and materials science .
Properties
CAS No. |
120039-05-6 |
|---|---|
Molecular Formula |
C12H24Se4 |
Molecular Weight |
484.2 g/mol |
IUPAC Name |
1,5,9,13-tetraselenacyclohexadecane |
InChI |
InChI=1S/C12H24Se4/c1-5-13-7-2-9-15-11-4-12-16-10-3-8-14-6-1/h1-12H2 |
InChI Key |
KIYGWVQCYNFXJC-UHFFFAOYSA-N |
Canonical SMILES |
C1C[Se]CCC[Se]CCC[Se]CCC[Se]C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4'-Octanoyl[1,1'-biphenyl]-4-yl acetate](/img/structure/B14305372.png)
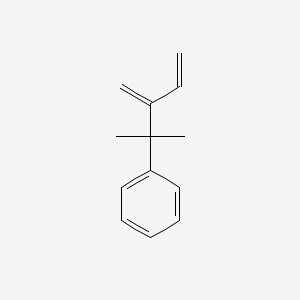
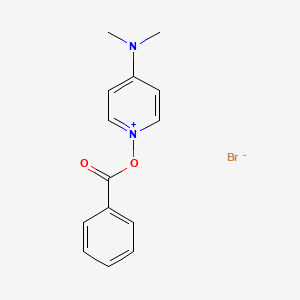
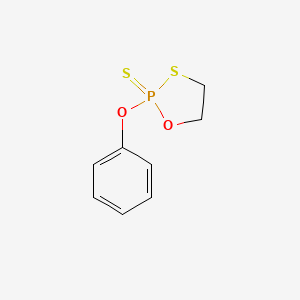
![Ethyl 3-[(4-methylbenzene-1-sulfinyl)oxy]prop-2-enoate](/img/structure/B14305407.png)
